molecular formula C13H11N3O4S2 B509111 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide CAS No. 663168-54-5

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B509111
CAS No.: 663168-54-5
M. Wt: 337.4g/mol
InChI Key: YVHYRVLXPCHNMI-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound, often utilized in various fields of scientific research. Its intricate structure includes a benzisothiazole core with additional thiazole and propanamide functionalities, making it a versatile molecule with significant biological and chemical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide generally involves multi-step organic synthesis protocols. The process typically starts with the formation of the benzisothiazole ring structure, followed by the introduction of the dioxido and oxo functionalities. Thiazole groups are subsequently incorporated under controlled conditions, involving specific catalysts and solvents to ensure the correct formation of the desired product. Industrial methods often employ high-yield strategies to facilitate mass production, optimizing reaction temperatures, pressures, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.

  • Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.

  • Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.

  • Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.

Major Products

Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.

Scientific Research Applications

The compound has extensive applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.

  • Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.

  • Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.

  • Industry: : Employed in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Compared to other benzisothiazole and thiazole derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits unique structural features that enhance its reactivity and interaction with biological targets. Similar compounds include:

  • Benzisothiazole Derivatives: : Known for their applications in dyes, pharmaceuticals, and organic synthesis.

  • Thiazole Derivatives: : Recognized for their roles in antibiotics and as building blocks in organic chemistry.

The distinct combination of benzisothiazole and thiazole rings, along with additional functional groups, provides this compound with a unique profile suitable for a wide range of scientific and industrial applications.

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide , also known by its CAS number (not provided in the search results), is a member of the benzisothiazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications.

The molecular formula for this compound is C12H12N2O5SC_{12}H_{12}N_2O_5S with a molecular weight of approximately 296.35 g/mol. The structural characteristics include a benzisothiazole moiety and a thiazole group, both of which contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study indicated that derivatives of benzisothiazole were effective against various bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range. For instance, the compound 7n derived from a similar structure exhibited an IC50 of 0.064μM0.064\mu M against human mast cell tryptase, suggesting potential applications in treating allergic conditions and asthma .

Anti-inflammatory Properties

The anti-inflammatory activity of benzisothiazole derivatives is well-documented. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. The specific compound may inhibit these pathways, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of benzisothiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with various molecular targets involved in cell proliferation and survival. For example, modifications to the side chains can enhance potency against cancer cell lines, as evidenced by structure-activity relationship (SAR) studies that identified key functional groups necessary for activity .

Case Study 1: Inhibition of Human Mast Cell Tryptase

In a series of experiments aimed at evaluating the inhibitory effects on human mast cell tryptase, derivatives based on the benzisothiazole structure were synthesized. Among these, 7n was identified as the most potent inhibitor with an IC50 value of 0.064μM0.064\mu M. This suggests that modifications to the benzisothiazole ring can significantly enhance enzyme inhibition .

Case Study 2: Toxicity Assessment in Zebrafish Embryos

A toxicity study involving zebrafish embryos was conducted to evaluate the safety profile of related compounds. The results indicated that certain derivatives exhibited low toxicity with EC50 values greater than 20mg/L20mg/L, suggesting that these compounds may be suitable for further development as therapeutic agents without significant adverse effects on embryonic development .

Data Tables

Activity IC50 / EC50 Value Reference
Inhibition of Mast Cell Tryptase0.064μM0.064\mu M
Antimicrobial Activity (various strains)Low micromolar range
Zebrafish Embryo Toxicity Assessment> 20mg/L20mg/L

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHYRVLXPCHNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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